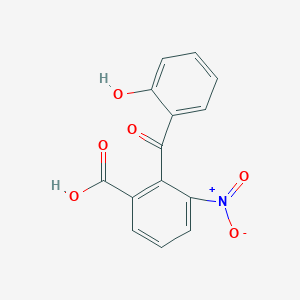
2-(2-Hydroxybenzoyl)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxybenzoyl)-3-nitrobenzoic acid is an organic compound with the molecular formula C14H9NO5 It is a derivative of benzoic acid, featuring both a hydroxybenzoyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxybenzoyl)-3-nitrobenzoic acid typically involves the nitration of 2-(2-Hydroxybenzoyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxybenzoyl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products Formed
Reduction: 2-(2-Hydroxybenzoyl)-3-aminobenzoic acid.
Substitution: Various esters or ethers depending on the substituent introduced.
Oxidation: Products with additional carbonyl or carboxyl groups.
Scientific Research Applications
2-(2-Hydroxybenzoyl)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxybenzoyl)-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxybenzoyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid: Contains a diethylamino group, which alters its chemical and biological properties.
Hexyl 2-(4-diethylamino-2-hydroxybenzoyl)benzoate: Used as a UV filter in sunscreens, showcasing different applications compared to 2-(2-Hydroxybenzoyl)-3-nitrobenzoic acid.
Uniqueness
This compound is unique due to the presence of both hydroxybenzoyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89646-23-1 |
|---|---|
Molecular Formula |
C14H9NO6 |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
2-(2-hydroxybenzoyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-11-7-2-1-4-8(11)13(17)12-9(14(18)19)5-3-6-10(12)15(20)21/h1-7,16H,(H,18,19) |
InChI Key |
HTLZDZZOVYSUOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene](/img/structure/B14384055.png)
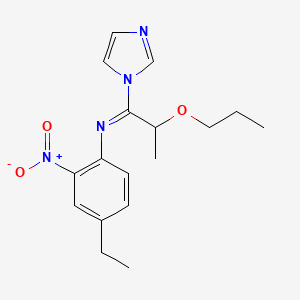

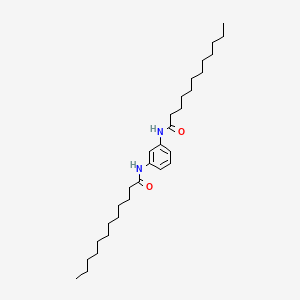
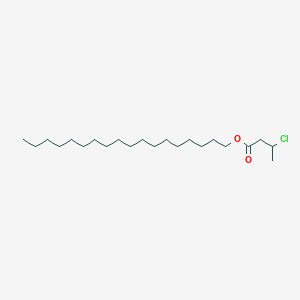


![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)
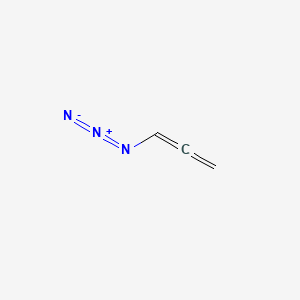
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)

